13-Oxo-ODE

Catalog No.
S624566
CAS No.
54739-30-9
M.F
C18H30O3
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-Oxo-ODE

13-Oxo-ODE is a key signaling lipid and potent PPARα/γ agonist, critical for studying metabolic disorders and inflammatory disease. Using 9-Oxo-ODE or 13-HODE introduces variability and weakens target engagement. SMolecule’s high-purity 13-Oxo-ODE delivers consistent results:

  • Stronger PPARα activation vs. 9-Oxo-ODE.
  • Markedly reduces IL-8 secretion in IBD models vs. precursor 13-HODE.
  • Inhibits TNF-α and IL-1β production in macrophages.

Shipped with verified purity and stability documentation.

CAS Number

54739-30-9

Product Name

13-Oxo-ODE

IUPAC Name

(9Z,11E)-13-oxooctadeca-9,11-dienoic acid

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+

InChI Key

JHXAZBBVQSRKJR-BSZOFBHHSA-N

Synonyms

13-keto-9,11,-octadecadienoic acid, 13-KODDA, 13-oxo-9,11-octadecadienoic acid, 13-OXO-ODE, 13-oxooctadecadienoic acid

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)O

The exact mass of the compound 13-keto-9Z,11E-octadecadienoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Essential - Linolenic Acids - Supplementary Records. It belongs to the ontological category of 13-oxo-9,11-octadecadienoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg

13-Oxo-9(Z),11(E)-octadecadienoic acid (13-Oxo-ODE) is an oxidized metabolite of linoleic acid, belonging to the family of signaling lipids known as oxylipins. It is formed in vivo through the enzymatic dehydrogenation of its precursor, 13-hydroxyoctadecadienoic acid (13-HODE). Functionally, 13-Oxo-ODE is recognized as a potent endogenous ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, which are critical nuclear receptors that regulate lipid metabolism and inflammatory responses. Its specific chemical structure, featuring a keto group at the 13th position, is crucial for its distinct biological activities compared to other linoleic acid derivatives.

Research Fit

PPARγ partial agonism
Oxylipin pathway study, distinct from full agonist or precursor activation profiles
Electrophilic probe
Direct covalent protein modification studies via α,β-unsaturated ketone reactivity
TRPV1 SAR
Structure-activity relationship investigation for oxidized lipid mediators at TRPV1

Substituting 13-Oxo-ODE with its positional isomer (9-Oxo-ODE), its precursor (13-HODE), or a crude mixture of oxidized lipids is not advisable due to significant differences in biological potency and functional outcomes. The position of the keto group is critical; for instance, 13-Oxo-ODE demonstrates stronger activation of PPARα compared to 9-Oxo-ODE. Furthermore, the keto-moiety of 13-Oxo-ODE confers distinct activities compared to the hydroxyl group of 13-HODE, leading to different effects on inflammatory pathways and cell signaling. Using a less defined material or an incorrect isomer introduces experimental variability and can lead to misleading or non-reproducible results, making high-purity 13-Oxo-ODE essential for targeted research.

Substitution Risk

! 13-HODE lacks direct electrophilic reactivity; substitution does not support covalent protein modification studies without metabolic conversion.
! 9-OxoODE (regioisomer) exhibits different TRPV1 agonist potency, which may alter channel activation interpretation.
! 13-HODE’s PPARγ activation profile differs; partial agonism shifts may affect downstream transcriptional output context.

Superior PPARα Activation Compared to 9-Oxo-ODE Isomer

In a direct comparative luciferase reporter assay, 13-Oxo-ODE demonstrated significantly stronger activation of PPARα than its positional isomer, 9-Oxo-ODE. At a concentration of 30 µM, 13-Oxo-ODE induced a ~7.5-fold increase in luciferase activity, whereas 9-Oxo-ODE induced only a ~5.5-fold increase under the same conditions. This highlights the critical importance of the keto group's position for potent receptor engagement.

Evidence DimensionPPARα-dependent luciferase activity (Fold induction vs. vehicle)
Target Compound Data~7.5-fold increase at 30 µM
Comparator Or Baseline9-Oxo-ODE: ~5.5-fold increase at 30 µM
Quantified Difference~36% higher activity than 9-Oxo-ODE
ConditionsGAL4/PPARα chimera system in CV1 cells, 24-hour treatment.

For studies on lipid metabolism or therapeutic development targeting PPARα, the higher potency of 13-Oxo-ODE provides a more robust and specific tool, reducing the required concentration and minimizing potential off-target effects associated with its less active isomer.

PPARγ Transactivation
Cross-study comparable
13-Oxo-ODE EC50 ~20 µM vs 13-HODE EC50 ~10 µM
~2-fold lower potency. Supports partial agonism pathway studies.
COS-7 cell transactivation assay context.

Enhanced Anti-Inflammatory Effect Compared to Precursor and Synthetic Agonist

In TNF-α stimulated human intestinal epithelial cells (IEC), pre-incubation with 13-Oxo-ODE demonstrated a more pronounced anti-inflammatory effect than its precursor, 13-HODE, and the synthetic PPARγ agonist troglitazone. Specifically, 13-Oxo-ODE led to a greater reduction in the secretion of the pro-inflammatory cytokine IL-8 compared to both comparator compounds, confirming its potent activity in modulating inflammatory responses in the gut epithelium. This is further supported by binding assays which confirm a direct interaction between 13-Oxo-ODE and PPARγ.

Evidence DimensionInhibition of TNF-α induced IL-8 secretion
Target Compound DataMore pronounced decrease in IL-8 secretion
Comparator Or Baseline13-HODE and Troglitazone (less pronounced decrease)
Quantified DifferenceQualitatively described as 'more pronounced' and 'higher' than comparators.
ConditionsHuman intestinal epithelial cells (IEC) stimulated with TNF-α.

This demonstrates that the conversion from a hydroxyl (13-HODE) to a keto group (13-Oxo-ODE) is a critical activation step for anti-inflammatory activity, making the precursor an unsuitable and less potent substitute for immunology and IBD research.

PPARγ Binding (Kd)
Cross-study comparable
Kd ~2.5 µM vs 13-HODE ~2.0 µM
Similar affinity, distinct coactivator recruitment and transcriptional output.
Competitive binding, recombinant human PPARγ LBD.

Effective Suppression of Pro-Inflammatory Mediators in Macrophages

In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, 13-Oxo-ODE (also referred to as 13-KODE) effectively suppresses the inflammatory response. Treatment with 100 µM 13-Oxo-ODE resulted in a 61% decrease in the secretion of TNF-α and a 72% decrease in the secretion of IL-1β compared to LPS-stimulated cells without treatment. This effect is mediated, in part, by the inhibition of the nuclear translocation of the p65 subunit of NF-κB, a key regulator of pro-inflammatory gene expression.

Evidence DimensionInhibition of LPS-induced cytokine secretion
Target Compound DataTNF-α secretion reduced by 61%; IL-1β secretion reduced by 72% (at 100 µM)
Comparator Or BaselineLPS-stimulated control cells (no inhibition)
Quantified DifferenceN/A (compared to untreated baseline)
ConditionsRAW 264.7 murine macrophages stimulated with LPS.

Provides a clear, quantitative basis for selecting 13-Oxo-ODE for studies requiring the suppression of macrophage-driven inflammation, offering a well-characterized tool with documented effects on key inflammatory cytokines and signaling pathways.

Thiol Reactivity
Head-to-head
Significant covalent binding to protein thiols (10 µM) vs No detectable binding for 13-HODE
Qualitative electrophilic difference; supports direct protein modification probe use.
Rat colonic mucosal explant model.
LOX Inhibition (IC50)
Class-level inference
>100 µM across all LOX isoforms tested
Negligible LOX inhibition avoids confounding pathway crosstalk.
In vitro conjugated diene formation assay.
TRPV1 Activation (EC50)
Cross-study comparable
13-Oxo-ODE EC50 ~7.8 µM vs 9-OxoODE EC50 ~1.5 µM
~5-fold lower potency influences TRPV1 SAR interpretation.
Calcium imaging, HEK293-TRPV1 cells.

Isomer-Specific PPARα Activation Studies

For research focused on the specific roles of PPARα in regulating hepatic lipid metabolism or developing selective receptor modulators. The demonstrated superior potency of 13-Oxo-ODE over its 9-Oxo isomer ensures a more targeted and powerful activation of the intended pathway, crucial for achieving clear and interpretable results.

Models of Intestinal Inflammation and IBD Research

Ideal for in vitro and in vivo models of inflammatory bowel disease (IBD) where potent PPARγ agonism is required to suppress epithelial inflammation. Its enhanced ability to reduce IL-8 secretion compared to its precursor, 13-HODE, makes it the correct choice for investigating the therapeutic potential of this specific signaling pathway.

Investigating Macrophage-Mediated Inflammatory Responses

As a well-characterized inhibitor of pro-inflammatory cytokine production (TNF-α, IL-1β) in macrophages, 13-Oxo-ODE is a valuable tool for studies in immunology, atherosclerosis, and other chronic inflammatory conditions. Its use allows for the precise dissection of pathways involving NF-κB signaling in immune cells.

Application Fit Matrix

Application
Selection Property
Validation Focus
PPARγ partial agonism pathway study
PPARγ transactivation activity context
Colonic epithelial cell signaling endpoints
Covalent protein modification probe
Electrophilic reactivity (Michael acceptor)
Protein thiol adduct formation & redox signaling
TRPV1 channel SAR investigation
TRPV1 agonist potency profile
Calcium flux & channel activation endpoints
Lipid-mediated cell proliferation assay
Mitogenic response in epithelial cells
Cell proliferation & tissue homeostasis models

Physical Description

Solid

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

294.21949481 Da

Monoisotopic Mass

294.21949481 Da

Heavy Atom Count

21

UNII

YFK4Y7J5WQ

Wikipedia

13-oxo-9Z,11E-ODE

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]
1.Earles, S.M.,Bronstein, J.C.,Winner, D.L., et al. Metabolism of oxidized linoleic acid: Characterization of 13-hydroxyoctadecadienoic acid dehydrogenase activity from rat colonic tissue. Biochimica et Biophysica Acta 1081, 174-180 (1991).

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